8-Hydroxychinolin-glucuronid

Übersicht

Beschreibung

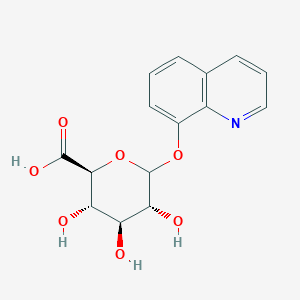

8-Hydroxyquinoline glucuronide is a substrate for the detection of β-D-glucuronidase . It yields a brown precipitate upon cleavage and is used for E. coli detection . It is also known as 8-Hydroxyquinoline-β-D-glucuronic acid . The compound is a colorless solid and its conjugate base is a chelating agent, which is used for the quantitative determination of metal ions .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has been reported using a simple and efficient method . These derivatives were characterized by analysis of 1H and 13C NMR, FT-IR spectral data, and elemental analysis .

Molecular Structure Analysis

The molecular formula of 8-Hydroxyquinoline glucuronide is C15H15NO7 . Its average mass is 321.282 Da and its monoisotopic mass is 321.084839 Da .

Chemical Reactions Analysis

In aqueous solution, 8-Hydroxyquinoline reacts with metal ions, losing the proton and forming 8-Hydroxyquinolinato-chelate complexes .

Physical And Chemical Properties Analysis

8-Hydroxyquinoline glucuronide has a density of 1.6±0.1 g/cm3 . Its boiling point is 639.9±55.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±2.0 mmHg at 25°C and an enthalpy of vaporization of 99.3±3.0 kJ/mol . Its flash point is 340.8±31.5 °C .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen, die den 8-Hydroxychinolin-Kern enthalten, weisen eine breite Palette biologischer Aktivitäten auf, darunter antimikrobielle Wirkungen . Dies macht sie wertvoll bei der Entwicklung neuer antimikrobieller Wirkstoffe.

Antikrebsmittel

8-Hydroxychinolin und seine Derivate wurden auf ihr Potenzial als Antikrebsmittel untersucht . Sie haben vielversprechend gezeigt, das Wachstum von Krebszellen zu hemmen und könnten zur Entwicklung potenter Leitverbindungen mit guter Wirksamkeit und geringer Toxizität verwendet werden .

Antifungal-Effekte

8-Hydroxychinolin-Verbindungen haben antifungale Wirkungen gezeigt . Dies macht sie nützlich bei der Behandlung von Pilzinfektionen.

Neuroprotektion

8-Hydroxychinolin-Verbindungen wurden als Eisenchelatoren zur Neuroprotektion verwendet . Sie können an Eisenionen im Gehirn binden und verhindern, dass diese oxidativen Schäden verursachen, die zu neurodegenerativen Erkrankungen führen können.

Inhibitoren von 2OG-abhängigen Enzymen

8-Hydroxychinolin und seine Derivate hemmen nachweislich 2OG-abhängige Enzyme . Diese Enzyme sind an einer Vielzahl biologischer Prozesse beteiligt, und ihre Hemmung kann bei bestimmten Erkrankungen therapeutische Wirkungen haben.

6. Identifizierung von Shiga-Toxin-produzierenden Escherichia coli O157 8-Hydroxychinolin-β-d-glucuronid (HQG) wurde verwendet, um die präsumtive Identifizierung von Shiga-Toxin-produzierenden Escherichia coli O157 zu verbessern . Diese Anwendung ist besonders wichtig in der Mikrobiologie und im öffentlichen Gesundheitswesen.

Antivirale Mittel

8-Hydroxychinolin-Verbindungen haben sich als potenzielle antivirale Mittel erwiesen . Sie könnten zur Entwicklung neuer Behandlungen für Virusinfektionen verwendet werden.

Chelatoren von Metalloproteinen

8-Hydroxychinolin-Verbindungen wurden als Chelatoren von Metalloproteinen verwendet . Durch die Bindung an Metallionen in diesen Proteinen können sie ihre Funktion verändern, was bei bestimmten Erkrankungen therapeutische Wirkungen haben kann.

Wirkmechanismus

Target of Action

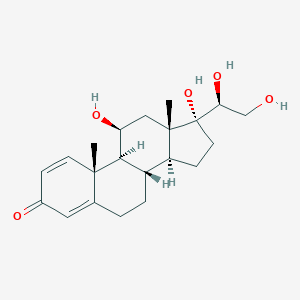

The primary target of 8-Hydroxyquinoline glucuronide (8-HQG) is β-glucuronidase (β-GLU) . β-GLU is a hydrolase widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification . Abnormal β-GLU activity is directly related to the occurrence of some malignant tumors .

Mode of Action

8-HQG interacts with its target, β-GLU, through a process of enzymatic cleavage . Under the catalysis of β-GLU, the cleavage of 8-Hydroxyquinoline-β-D-glucuronide sodium salt (8-HQG-SS) produces 8-HQ . This interaction results in different physiological reactions .

Biochemical Pathways

The action of 8-HQG affects the biochemical pathways involving β-GLU. β-GLU, as a member of the lysosomal glycosidase family, catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone . This results in different physiological reactions .

Pharmacokinetics

It is known that the compound iox1, which is structurally similar to 8-hqg, suffers from low cell permeability

Result of Action

The cleavage of 8-HQG by β-GLU results in the production of 8-HQ . This process is used to improve the presumptive identification of Shiga toxin-producing Escherichia coli O157 (STEC O157) on sorbitol MacConkey agars (SMAC) .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The role of 8-Hydroxyquinoline glucuronide in biochemical reactions is primarily as a substrate for the enzyme β-D-glucuronidase . This interaction involves the cleavage of the glucuronide, resulting in the formation of a brown precipitate .

Molecular Mechanism

The molecular mechanism of action of 8-Hydroxyquinoline glucuronide involves its interaction with the enzyme β-D-glucuronidase . The compound serves as a substrate for this enzyme, which cleaves the glucuronide to produce a brown precipitate .

Eigenschaften

IUPAC Name |

3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8/h1-6,10-13,15,17-19H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEGQJDYRIQRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902324 | |

| Record name | NoName_1564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14683-61-5 | |

| Record name | 8-Quinolinyl glucuronide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-quinolyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 8-hydroxyquinoline glucuronide used to detect Escherichia coli in water samples?

A1: 8-hydroxyquinoline glucuronide serves as an electroactive substrate for the enzyme β-D-glucuronidase, which is produced by E. coli. When E. coli is present in a water sample, it produces β-D-glucuronidase. This enzyme cleaves 8-hydroxyquinoline glucuronide, releasing 8-hydroxyquinoline []. This cleavage product is electroactive and can be detected using cyclic voltammetry, providing a measurable signal proportional to the E. coli concentration [].

Q2: What is the principle behind using 8-hydroxyquinoline glucuronide as a diagnostic tool for β-D-glucuronidase activity?

A2: The principle relies on the enzymatic activity of β-D-glucuronidase. This enzyme is known to hydrolyze glucuronide conjugates []. In this specific case, 8-hydroxyquinoline glucuronide acts as the substrate. The enzyme breaks the bond between 8-hydroxyquinoline and the glucuronide moiety. This cleavage results in the release of free 8-hydroxyquinoline []. By measuring the levels of liberated 8-hydroxyquinoline, one can indirectly assess the activity of β-D-glucuronidase present in a sample [].

Q3: Are there alternative substrates to 8-hydroxyquinoline glucuronide for detecting β-D-glucuronidase activity?

A3: Yes, other substrates can be used. 6-bromo-2-naphthyl β-D-glucopyruronoside is one example of an alternative substrate for histochemical detection of β-D-glucuronidase []. The choice of substrate depends on the specific application and detection method being employed.

Q4: What are the advantages of using the 8-hydroxyquinoline glucuronide-based method for E. coli detection in water samples?

A4: The method offers several advantages:

- Sensitivity: It can detect very low concentrations of E. coli, even down to a single colony-forming unit [].

- Specificity: The method demonstrates high specificity towards E. coli and does not show interference from other bacterial strains tested [].

- Simplicity: The procedure involves only a few steps: filtration, incubation, and voltammetric analysis, making it suitable for automation [].

- Field-adaptable: The method can be incorporated into portable devices for on-site analysis [].

Q5: How does the presence of reactive oxygen species affect the enumeration of E. coli using the 8-hydroxyquinoline glucuronide method?

A5: Reactive oxygen species can potentially lead to sub-lethal injury in E. coli cells. This injury may impair the bacteria's metabolic activity, including the production of β-D-glucuronidase []. Consequently, using conventional aerobic enumeration conditions might underestimate the actual E. coli count.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B191488.png)